An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not widely available in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to offer a robust technical profile. We will delve into its anticipated physicochemical properties, propose a logical synthetic strategy, discuss its reactivity, and explore its potential applications, all grounded in authoritative scientific context.
Introduction: The Significance of Trifluoromethylated Furans
The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] This is due to the unique properties the -CF3 group imparts, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] When this group is part of a furan scaffold, it creates a class of compounds with considerable potential in medicinal chemistry.[3][4][5] Furan and its derivatives are versatile synthons, prized for their unique reactivity and ability to serve as precursors to a wide array of complex molecules.[2]
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride combines these features with a reactive carbonyl chloride group, making it a valuable building block for introducing the trifluoromethyl-furan moiety into larger, more complex drug candidates.
Physicochemical Properties: Insights from Analogs
Direct experimental data for 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is scarce. However, we can infer its likely properties by examining a structural isomer, 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride, and a thiazole analog, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride.
| Property | 5-Methyl-2-(trifluoromethyl)furan-3-carbonyl chloride (Isomer) | 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride (Thiazole Analog) |
| CAS Number | 175276-66-1[6] | 117724-64-8[7] |
| Molecular Formula | C7H4ClF3O2[6] | C6H3ClF3NOS[7] |
| Molecular Weight | 212.55 g/mol [6] | 229.61 g/mol [7] |
Based on these related structures and general chemical principles, 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is expected to be a liquid at room temperature with a relatively high boiling point due to its molecular weight and polarity. It is likely to be soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.
Proposed Synthetic Pathway
A plausible synthetic route to 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride can be conceptualized based on established methods for the synthesis of trifluoromethylated furans.[3][4][5] A potential pathway could involve the cyclization of a suitable precursor, followed by functional group manipulation to introduce the carbonyl chloride.
A generalized synthetic workflow is proposed below:
Caption: Proposed synthetic workflow for 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride.
Reactivity Profile
The reactivity of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is dictated by the interplay of its key functional groups: the furan ring, the trifluoromethyl group, and the carbonyl chloride.
-
Furan Ring: The furan ring is an electron-rich aromatic system, though less aromatic than benzene.[2] This makes it susceptible to electrophilic attack. However, the strongly electron-withdrawing trifluoromethyl and carbonyl chloride groups will deactivate the ring towards electrophilic substitution. The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction.[2]
-
Trifluoromethyl Group: The -CF3 group is a strong electron-withdrawing group, which influences the electronic properties of the furan ring.[2] Its presence can enhance the stability of the molecule and modulate its reactivity.
-
Carbonyl Chloride: The carbonyl chloride is a highly reactive functional group, making the compound an excellent acylating agent. It will readily react with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This reactivity is central to its utility as a building block in organic synthesis.
Analytical Characterization
A comprehensive analytical workflow is essential for confirming the identity and purity of 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride.
Caption: General analytical workflow for the characterization of the target compound.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the methyl protons and the furan ring proton would be expected. The chemical shifts will be influenced by the electron-withdrawing groups.
-
¹³C NMR: Resonances for the furan ring carbons, the methyl carbon, the trifluoromethyl carbon, and the carbonyl carbon are anticipated. The trifluoromethyl carbon will exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. The chemical shift will be in the typical range for a -CF3 group attached to an aromatic ring.
-
IR Spectroscopy: A strong absorption band in the region of 1750-1800 cm⁻¹ characteristic of the C=O stretch of an acid chloride would be a key diagnostic feature.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is not available, the data for its thiazole analog, 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride, provides crucial safety guidance.[7]
General Precautions:
-
Corrosive: Acyl chlorides are corrosive and can cause severe skin burns and eye damage.
-
Moisture Sensitive: This compound is expected to be highly sensitive to moisture, reacting to form the corresponding carboxylic acid and hydrochloric acid. It should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Inhalation Hazard: Vapors are likely to be irritating to the respiratory tract.
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery
The trifluoromethyl-furan scaffold is a privileged motif in medicinal chemistry. The presence of the trifluoromethyl group can significantly enhance the pharmacological properties of a drug candidate.[1][2] 2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride serves as a valuable intermediate for the synthesis of a diverse range of potential therapeutic agents. Its reactive carbonyl chloride handle allows for its facile incorporation into various molecular frameworks, enabling the exploration of structure-activity relationships in drug discovery programs.
Conclusion
2-Methyl-4-(trifluoromethyl)furan-3-carbonyl chloride is a promising, albeit not extensively characterized, building block for the synthesis of novel, fluorinated drug candidates. By leveraging our understanding of related compounds and fundamental chemical principles, we can confidently predict its properties, devise synthetic strategies, and handle it safely. Its potential to introduce the trifluoromethyl-furan moiety into complex molecules makes it a compound of considerable interest for researchers in medicinal chemistry and drug development.
References
-
A Powerful Cascade Approach for Expeditious Synthesis of Trifluoromethylated Furans. Organic Letters. [Link]
-
Base-Mediated Tunable Synthesis of 2-Trifluoromethylated Furans and Dihydrofuranols: Extraordinary Stable in Sulfuric Acid. The Journal of Organic Chemistry. [Link]
-
DABCO-Catalyzed Synthesis of Trifluoromethylated Furans from Propargyl Alcohols and Methyl 2-Perfluoroalkynoate. The Journal of Organic Chemistry. [Link]
-
5-Methyl-2-(Trifluoromethyl)Furan-3-Carbonyl Chloride | C7H4ClF3O2 | CID 2775638. PubChem. [Link]
-
Stereoselective synthesis of 2-trifluoromethylated and 2-difluoromethylated dihydrofurans via organocatalytic cascade Michael/alkylation reaction. Organic Chemistry Frontiers. [Link]
-
Supporting Information Metal-Free Oxidative Trifluoromethylselenolation of Electron-Rich (Hetero)Arenes with the Readily Availab. Royal Society of Chemistry. [Link]
-
Furan derivatives CC. Study of the reactions of 2-X-3-(5-Y-2-furyl- and -2-thienyl)- acrylonitriles with 4-aminopyridine. Chemical Papers. [Link]
-
5-Methyl-2-(Trifluoromethyl)Furan-3-Carbonyl Chloride | C7H4ClF3O2 | CID 2775638. PubChem. [Link]
-
Furan as a versatile synthon. ACS.org. [Link]
-
Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Basrah. [Link]
-
A CONVENIENT SYNTHESIS OF 4-TRIFLUOROMETHYL-. HETEROCYCLES. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Synthesis and Wittig Reaction of Formylated (Trifluoromethylfuryl)methanephosphonates. ResearchGate. [Link]
-
Modular Synthesis of Furans with Four Nonidentical Substituents by Aqueous Defluorinative Reaction of Trifluoromethyl Enones with Two Nucleophiles. Organic Letters. [Link]
-
19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
-
Chemistry II (Organic) Heteroaromatic Chemistry LECTURES 4 & 5 Pyrroles, furans & thiophenes – properties, syntheses & reactivity. University of Southampton. [Link]
-
Novel furan derivatives from 1-(4-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one through addition and ring closure reactions. ResearchGate. [Link]
-
Trifluoromethyl carbinol synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. Furan as a versatile synthon [pubsapp.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Methyl-2-(Trifluoromethyl)Furan-3-Carbonyl Chloride | C7H4ClF3O2 | CID 2775638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride , 97% | 117724-64-8 [m.chemicalbook.com]
